molecular formula C20H22F3N5O2S B2947873 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone CAS No. 886916-52-5

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2947873
CAS No.: 886916-52-5
M. Wt: 453.48
InChI Key: WATKQZPUUJHLIN-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives, characterized by a fused heterocyclic core incorporating sulfur and nitrogen atoms. Its structure includes a 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazole moiety linked to a 3-(trifluoromethyl)phenyl group via a methylene bridge. This central structure is further connected to a piperazine ring substituted with an ethanone group. Such structural features are often associated with CNS activity, enzyme inhibition, or antiproliferative effects .

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2S/c1-3-15-24-19-28(25-15)18(30)17(31-19)16(27-9-7-26(8-10-27)12(2)29)13-5-4-6-14(11-13)20(21,22)23/h4-6,11,16,30H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATKQZPUUJHLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biochemical Analysis

Biochemical Properties

The compound, 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone, is involved in the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond. This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences these biochemical reactions.

Cellular Effects

. This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a C-N bond and a simultaneous proton transfer. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown cytotoxic activities over time in laboratory settings.

Biological Activity

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological properties.

Molecular Structure and Properties

The molecular formula of the compound is C22H28F3N4O3SC_{22}H_{28}F_{3}N_{4}O_{3}S, with a molecular weight of approximately 444.55 g/mol. The structure includes several functional groups that contribute to its biological activity:

Feature Description
Thiazolo[3,2-b][1,2,4]triazole Core structure known for various biological activities
Piperazine Derivative Provides structural stability and pharmacological relevance
Trifluoromethyl Group Enhances lipophilicity and may improve bioavailability

Anticancer Properties

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines . This suggests a promising avenue for further research into its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the thiazole and triazole rings play crucial roles in interacting with cellular targets. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes .

In Vitro Studies

In vitro studies have shown that the compound exhibits selective cytotoxicity towards specific cancer cell lines. For example:

  • Cell Line : SISO (cervical cancer)
    • IC50 : 2.38 µM
    • Effect : Induces apoptosis .
  • Cell Line : RT-112 (bladder cancer)
    • IC50 : 3.77 µM
    • Effect : Significant growth inhibition observed .

These findings highlight the potential of this compound in targeted cancer therapies.

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiazolo[3,2-b][1,2,4]triazole core.
  • Introduction of the piperazine ring.
  • Functionalization with trifluoromethyl and other substituents under controlled conditions to optimize yield and purity.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties
Property Target Compound 886916-40-1 351857-82-4
Molecular Weight ~450 427.6 Not reported
logP (Estimated) 3.5 3.8 4.1
Hydrogen Bond Donors 1 (OH) 1 (OH) 0

Q & A

[Basic] What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step heterocyclic condensation. Key steps include:

  • Step 1: Formation of the thiazolo-triazole core using hydrazine hydrate and diethyl oxalate under reflux in toluene (70–80°C, 4–6 hours) to generate intermediates like ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate .
  • Step 2: Cyclization with phosphorus oxychloride (POCl₃) to form the fused thiazolo[3,2-b][1,2,4]triazole system.
  • Step 3: Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or Friedel-Crafts alkylation .
  • Step 4: Piperazine-ethanone coupling using carbodiimide-mediated amidation or reductive amination .

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